1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
CAS No.: 1033772-22-3
Cat. No.: VC2703071
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile - 1033772-22-3](/images/structure/VC2703071.png)
Specification
CAS No. | 1033772-22-3 |
---|---|
Molecular Formula | C7H4N4 |
Molecular Weight | 144.13 g/mol |
IUPAC Name | 1H-pyrazolo[4,3-b]pyridine-5-carbonitrile |
Standard InChI | InChI=1S/C7H4N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,(H,9,11) |
Standard InChI Key | NIVLQFQUYUXUGN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=NN2)N=C1C#N |
Canonical SMILES | C1=CC2=C(C=NN2)N=C1C#N |
Introduction
Chemical Structure and Properties
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile (CAS Number: 1033772-22-3) is a heterocyclic compound with the molecular formula C7H4N4 and a molecular weight of 144.13 g/mol . Its structure consists of a pyrazole ring fused to a pyridine ring in a [4,3-b] pattern, with a nitrile (CN) group at the 5-position of the pyridine ring.
Physical and Chemical Properties
The physical and chemical properties of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile are summarized in Table 1. These properties determine its behavior in chemical reactions, its stability under various conditions, and its potential interactions with biological systems.
Table 1: Physical and Chemical Properties of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Property | Value | Reference |
---|---|---|
Molecular Formula | C7H4N4 | |
Molecular Weight | 144.13 g/mol | |
CAS Number | 1033772-22-3 | |
Storage Conditions | Room temperature | |
Product Family | Protein Degrader Building Blocks |
The compound's heterocyclic structure, with multiple nitrogen atoms and a nitrile functional group, contributes to its potential for various chemical transformations and interactions with biological targets. The nitrile group, in particular, can undergo various reactions, including hydrolysis, reduction, and addition reactions, expanding the chemical space accessible from this compound .
Structural Characteristics
The 1H-Pyrazolo[4,3-b]pyridine core consists of a 5-membered pyrazole ring fused with a 6-membered pyridine ring. The designation "1H" indicates that the hydrogen atom is attached to the N1 position of the pyrazole ring. This specific tautomeric form is generally more stable than alternative arrangements, as has been demonstrated for related pyrazolopyridine structures through computational studies .
The presence of multiple nitrogen atoms in the structure contributes to its hydrogen-bonding capabilities and potential interactions with biological targets. The nitrile group at the 5-position of the pyridine ring further enhances the compound's ability to engage in specific molecular interactions, making it potentially valuable in medicinal chemistry applications .
Synthesis Methods
Cyclization of Appropriate Precursors
A common approach to synthesizing pyrazolopyridines involves the cyclization of appropriate precursors. For example, 6-aryl-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolo[4,3-b]pyridine-5-carbonitriles have been synthesized by reacting 1,5-dimethyl-4-nitroso-2-phenyl-1H-pyrazol-3(2H)-one with specific arylmethylenenitriles in ethanol containing a catalytic amount of piperidine . The reaction involves a stepwise mechanism, which might be adaptable for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile.
These cyclization approaches typically involve the formation of the pyridine ring onto a preformed pyrazole, or alternatively, the construction of the pyrazole ring onto a preformed pyridine. The choice of approach depends on the availability of starting materials and the desired substitution pattern in the final product.
Catalytic Approaches
Catalytic methods for the synthesis of pyrazolopyridines have also been reported. For instance, a catalytic approach using Fe3O4@MIL-101(Cr)-N(CH2PO3)2 has been described for the synthesis of new pyrazolo[3,4-b]pyridine derivatives via a condensation reaction . While this approach is for a different fusion pattern, it suggests potential catalytic methods that might be applicable to 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile.
The use of catalysts can significantly improve reaction efficiency, reduce byproduct formation, and enable more environmentally friendly synthesis processes. This is particularly important for compounds intended for medicinal chemistry applications, where purity and scalability of synthesis are critical considerations.
Specific Preparative Methods for Substituted Derivatives
For substituted derivatives, specific preparative methods have been detailed. For example, 3-(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives have been synthesized by combining aldehydes, malononitrile, ammonium acetate, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one in the presence of L-proline as a catalyst .
This multicomponent approach offers advantages in terms of atom economy and efficiency, as it allows for the construction of complex structures in a single reaction vessel. While this specific method is for a different fusion pattern and a substituted derivative, the underlying principles could potentially be adapted for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile.
Chemical Reactions and Reactivity
The nitrile group at the 5-position of the pyridine ring is a versatile functional group that can undergo various transformations. Common reactions of nitriles include hydrolysis to carboxylic acids or amides, reduction to amines, and addition reactions with nucleophiles. These transformations could potentially be used to introduce diverse functionality at this position, expanding the chemical space accessible from 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile.
The nitrogen atoms in the pyrazole and pyridine rings can also participate in various reactions, including alkylation, acylation, and coordination with metal ions. These reactions could be exploited to introduce additional functionality or to modulate the electronic properties of the heterocyclic system.
For related compounds like 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile, various reactions might be anticipated, such as substitution of the bromine atom, or transformations of the nitrile group . These reactions could serve as models for understanding the reactivity of the 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile scaffold.
Research Findings
Research in the realm of pyrazolopyridines, including 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, is ongoing. Here, we summarize some of the key research findings related to this compound and its relatives:
Chemical and Structural Diversity
Studies on the structure of pyrazolopyridines have revealed their tautomeric behaviors. For instance, in the case of 1H-pyrazolo[3,4-b]pyridines, two tautomeric forms are possible: the 1H- and 2H-isomers. AM1 calculations have shown the 1H-tautomer to be more stable by about 37.03 kJ/mol (9 kcal/mol) . This tautomeric behavior might be relevant for 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile as well, especially when considering its interactions with biological systems.
An analysis of the substitution patterns at various positions (N1, C3, C4, C5, and C6) in 1H-pyrazolo[3,4-b]pyridines has also been conducted, revealing the diversity of substituents commonly used in these compounds . For instance, at position N1, both hydrogen atoms and methyl groups are common substituents, with hydrogen atoms present in 35.20% of cases and methyl groups in 37.20% of cases . Such information, while specific to a different fusion pattern, provides insights into the chemical diversity possible in the pyrazolopyridine family, which includes 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile.
The exploration of chemical and structural diversity is crucial for understanding structure-activity relationships and for the rational design of compounds with desired properties. The existing knowledge about pyrazolopyridines provides a foundation for further exploration of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile and its derivatives.
Biological Activities and Interactions
Experimental studies on certain pyrazolopyridine derivatives have revealed their interactions with proteins like lysozyme (LYSO). For instance, 6-amino-4-(2-hydroxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been found to quench the fluorescence emission from LYSO . This quenching is attributed to the formation of a complex between the pyrazolopyridine derivative and LYSO, as well as a non-radiation energy transfer.
The interaction between this pyrazolopyridine derivative and LYSO was found to be consistent with a static quenching procedure. The binding process was determined to be spontaneous, with thermodynamic parameters of ΔG < 0, ΔH = 0, and ΔS > 0 at different temperatures, indicating that hydrophobic interaction was a major factor in the binding . These findings, while specific to a different pyrazolopyridine, offer a methodological approach to investigating protein interactions that might be applicable to 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile.
The study of protein-ligand interactions is essential for understanding the molecular basis of biological activities and for the design of compounds with specific binding properties. The existing knowledge about the interactions of pyrazolopyridines with proteins provides valuable insights for future studies on 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile.
Research on 1H-pyrazolo[3,4-b]pyridine derivatives has led to the discovery of compounds with potent and selective inhibitory activities against Fibroblast Growth Factor Receptors (FGFRs), which are important targets for cancer therapy . One specific derivative, identified as compound 7n in the cited study, displayed excellent in vitro potency and favorable pharmacokinetic properties. This compound showed significant antitumor activity in a FGFR1-driven H1581 xenograft model, positioning it as a promising candidate for further drug development.
This area of research is particularly significant as FGFRs are involved in various signaling pathways associated with cancer progression. Inhibiting FGFRs can lead to reduced cell proliferation and survival in tumor cells, making compounds that can effectively target these receptors valuable in cancer therapy. While the fusion pattern in the studied compounds differs from 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, the similarity in the core structure suggests that the latter might also have potential in this application, warranting further investigation.
The development of compounds with specific biological activities is a central goal of medicinal chemistry. The existing knowledge about the bioactivity of pyrazolopyridines provides a strong rationale for further exploration of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile in drug discovery efforts.
Comparison with Related Compounds
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile is one of many compounds in the pyrazolopyridine family, which includes variants with different fusion patterns, substituents, and functional groups. Table 2 compares 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile with some related compounds.
Table 2: Comparison of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile | C7H4N4 | 144.13 | Base compound |
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile | C7H4N4 | 144.13 | Different fusion pattern between pyrazole and pyridine |
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | C7H3BrN4 | 223.03 | Addition of a bromine atom at the 3-position |
3-Amino-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | C7H5N5 | 159.15 | Addition of an amino group at the 3-position |
5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | C7H3FN4 | 162.12 | Different fusion pattern, position of nitrile, and addition of fluorine |
These compounds, while similar in their base structure, exhibit differences that can lead to varied chemical properties and biological activities. The comparison highlights the diversity within the pyrazolopyridine family and the potential for fine-tuning properties through structural modifications.
Understanding the relationship between structure and properties is essential for the rational design of compounds with desired characteristics. The existing knowledge about related pyrazolopyridines provides a valuable context for interpreting and predicting the properties of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile.
Current Research Trends and Future Directions
Research on pyrazolopyridines, including 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, is active and evolving. Recent trends include:
Development of New Synthesis Methods
Researchers are exploring new and efficient methods for synthesizing pyrazolopyridine derivatives. For instance, the use of catalysts like Fe3O4@MIL-101(Cr)-N(CH2PO3)2 in the synthesis of pyrazolo[3,4-b]pyridines has been reported . Such methods might be adaptable for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile as well.
The development of efficient, scalable, and environmentally friendly synthesis methods is crucial for the practical application of compounds in various fields. Advances in synthetic methodology, including the use of catalysts, flow chemistry, and green chemistry approaches, are likely to play a significant role in the future exploration of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile and its derivatives.
Medicinal Chemistry Applications
The exploration of pyrazolopyridines as scaffolds for medicinal chemistry continues, with a focus on developing compounds with desired biological activities. For instance, the design of 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors for cancer therapy has been a focus of recent research .
The application of pyrazolopyridines in medicinal chemistry is a rapidly evolving field, with new targets and approaches being explored. The potential of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile in this area is likely to be a subject of future research, particularly in the context of targeted protein degradation and kinase inhibition.
Chemical Biology and Protein Interactions
The interactions of pyrazolopyridine derivatives with biological systems, particularly proteins, are being explored. Studies on the interactions of certain derivatives with lysozyme, for example, provide insights into the potential biological relevance of these compounds .
Understanding the molecular basis of protein-ligand interactions is essential for the rational design of compounds with specific biological activities. Future research on 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile is likely to include investigations of its interactions with various biological targets, potentially leading to the development of new biological probes and therapeutic agents.
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